molecular formula C23H28N2O5 B078672 Z-Phe-Ile-OH CAS No. 13123-01-8

Z-Phe-Ile-OH

Cat. No.: B078672
CAS No.: 13123-01-8
M. Wt: 412.5 g/mol
InChI Key: LFHIOOBWQJBUPB-VDGAXYAQSA-N
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Description

Z-Phe-Ile-OH is a complex organic compound that belongs to the class of peptides It is composed of phenylmethoxycarbonyl, L-phenylalanyl, and L-isoleucine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-Ile-OH typically involves the following steps:

    Protection of Amino Groups: The amino groups of L-phenylalanine and L-isoleucine are protected using phenylmethoxycarbonyl (Cbz) groups.

    Coupling Reaction: The protected amino acids are then coupled using carbonyldiimidazole (CDI) as a coupling agent.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Z-Phe-Ile-OH undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Z-Phe-Ile-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Phe-Ile-OH involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of proteolytic enzymes, which can have various downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-leucinamide
  • N-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-valine

Uniqueness

Z-Phe-Ile-OH is unique due to its specific combination of amino acid residues and the phenylmethoxycarbonyl protecting group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-3-16(2)20(22(27)28)25-21(26)19(14-17-10-6-4-7-11-17)24-23(29)30-15-18-12-8-5-9-13-18/h4-13,16,19-20H,3,14-15H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHIOOBWQJBUPB-VDGAXYAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927133
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13123-01-8
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13123-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-L-isoleucine
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